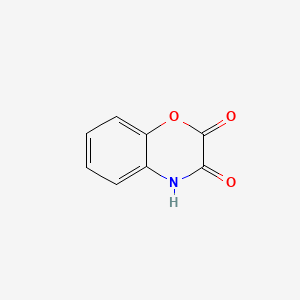

2H-1,4-Benzoxazine-2,3(4H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4H-1,4-benzoxazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDKNFRJYMSGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189517 | |

| Record name | 2H-1,4-Benzoxazine-2,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-63-5 | |

| Record name | 1,4-Benzoxazine-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2,3(4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazine-2,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-benzoxazine-2,3(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2H-1,4-Benzoxazine-2,3(4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazine ring with two carbonyl groups at the 2 and 3 positions. This core structure is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by the broader class of benzoxazinones. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and a review of the biological activities of structurally related compounds, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. While specific experimental data for the parent compound is limited in publicly available literature, data for structurally similar analogues provides valuable reference points.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 3597-63-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data for similar benzoxazine-dione analogues range from 227-232 °C. | [1] |

| Solubility | Limited solubility in water; soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). | [1] |

| Acid-Base Properties | Exhibits weak acidic character due to the N-H group, which can be deprotonated under basic conditions. | [1] |

Synthesis

The synthesis of the this compound core is typically achieved through the condensation of an o-aminophenol with an appropriate C2-building block, such as diethyl oxalate or oxalyl chloride. The following section provides a detailed experimental protocol for a general synthesis approach.

Experimental Protocol: Synthesis from o-Aminophenol and Diethyl Oxalate

This procedure outlines the synthesis of the this compound scaffold via a two-step process involving an initial acylation followed by an intramolecular cyclization.

Materials:

-

o-Aminophenol

-

Diethyl oxalate

-

Ethanol (absolute)

-

Sodium ethoxide

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Step 1: Formation of the Oxamic Ester Intermediate.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminophenol (1.0 equivalent) in absolute ethanol.

-

To this solution, add sodium ethoxide (1.0 equivalent) and stir until the salt of o-aminophenol is formed.

-

Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the N-(2-hydroxyphenyl)oxamic acid ethyl ester intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: Intramolecular Cyclization.

-

Place the dried N-(2-hydroxyphenyl)oxamic acid ethyl ester in a suitable high-boiling point solvent (e.g., diphenyl ether).

-

Heat the mixture to a high temperature (typically 180-250 °C) to induce intramolecular cyclization with the elimination of ethanol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude this compound.

-

Filter the solid and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C-O-C).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Synthesis of this compound.

Spectroscopic Data (Predicted and Analog-Based)

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for two distinct carbonyl carbons (C=O) in the range of δ 150-170 ppm. Four signals for the aromatic carbons. |

| FTIR (cm⁻¹) | Carbonyl (C=O) stretching vibrations around 1750-1680 cm⁻¹ (likely two distinct bands for the ketone and lactone/amide carbonyls). N-H stretching vibration around 3300-3100 cm⁻¹. C-O-C stretching vibrations around 1250-1050 cm⁻¹. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 163. Key fragmentation patterns may involve the loss of CO and other small molecules. |

Biological Activities of Related Benzoxazinones

While specific biological data for this compound is sparse, the broader class of benzoxazinones and specifically derivatives of the closely related 2H-1,4-Benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities. This suggests the potential of the 2,3-dione scaffold as a pharmacophore.

Anticancer Activity

Numerous derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticancer properties. For instance, derivatives linked to 1,2,3-triazoles have shown potent activity against human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancer cells.[2][3] Some of these compounds were found to induce apoptosis and increase levels of reactive oxygen species (ROS), suggesting a mechanism involving the induction of oxidative stress and DNA damage in cancer cells.[2]

Anti-inflammatory Activity

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can significantly activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[4] By activating this pathway, these derivatives can reduce the production of pro-inflammatory mediators.[4]

Nrf2 signaling pathway modulation by benzoxazinone derivatives.

Antimicrobial Activity

Derivatives of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6] Some of these compounds exhibited significant antifungal activity.[5]

Conclusion

This compound represents a valuable heterocyclic scaffold with potential for the development of novel therapeutic agents. While data on the parent compound is limited, the diverse and potent biological activities of its structural analogs, particularly in the areas of oncology and inflammation, underscore the promise of this chemical class. Further research into the synthesis of a broader range of derivatives and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of the this compound core. The provided synthetic protocols and mechanistic insights serve as a foundation for researchers to explore this promising area of medicinal chemistry.

References

- 1. Buy this compound | 3597-63-5 [smolecule.com]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Unassuming Core: A Technical Guide to the Discovery and History of 2H-1,4-Benzoxazine-2,3(4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 2H-1,4-Benzoxazine-2,3(4H)-dione. While its derivatives have garnered significant attention for their diverse and potent biological activities, the parent dione serves as a foundational scaffold. This document traces the origins of interest in the 1,4-benzoxazine class, details the classical synthetic approaches to the core structure, and presents its physicochemical properties. Although quantitative biological data for the unsubstituted dione is limited in publicly available literature, this guide provides a comprehensive overview of the synthetic and characterization methodologies that have paved the way for the development of its pharmacologically significant analogues.

Introduction: The Dawn of a Privileged Scaffold

The journey into the world of 1,4-benzoxazines did not begin with the synthesis of the core dione, but rather with the isolation of its naturally occurring hydroxylated derivatives. In the mid-20th century, phytochemists identified 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) from various gramineous plants, including maize, wheat, and rye.[1] These natural products were found to play a crucial role in the plant's defense mechanisms against herbivores and microbial pathogens, exhibiting phytotoxic, antifungal, and antimicrobial properties.[1] This discovery of inherent biological activity within the 1,4-benzoxazine framework sparked significant interest in the synthesis and exploration of this heterocyclic system, leading to the development of a vast library of derivatives with a wide spectrum of pharmacological applications.

The Genesis of the Core: Synthesis of this compound

While a definitive "discovery" paper detailing the absolute first synthesis of this compound is not readily apparent in a survey of historical chemical literature, its preparation can be logically deduced from classical synthetic organic chemistry principles. The most direct and historically plausible method is the cyclocondensation of o-aminophenol with a two-carbon electrophile, namely diethyl oxalate. This reaction is analogous to the well-established synthesis of quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate, a reaction known since the late 19th century.

The logical workflow for this classical synthesis is depicted below:

Caption: Classical synthetic route to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar cyclocondensation reactions.

Reaction:

o-Aminophenol + Diethyl Oxalate → this compound + 2 Ethanol

Materials:

-

o-Aminophenol

-

Diethyl oxalate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated, for catalysis, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol (1.0 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add diethyl oxalate (1.1 equivalents). A catalytic amount of concentrated hydrochloric acid may be added to facilitate the reaction, although heating is often sufficient.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature. The product, this compound, often precipitates from the solution.

-

The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure dione.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

The fundamental physical properties of the parent dione are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5466-88-6 | [2] |

| Molecular Formula | C₈H₅NO₃ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| Melting Point | 173-175 °C | [2] |

Spectroscopic Data

While specific spectra for the unsubstituted dione are not widely published, the expected characteristic signals based on the analysis of its derivatives are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong carbonyl (C=O) stretching vibrations in the region of 1700-1750 cm⁻¹, characteristic of the dione functionality. An N-H stretching band would be observed around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the benzene ring would appear as a complex multiplet in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton would be expected, with its chemical shift being solvent-dependent.

-

¹³C NMR: The two carbonyl carbons would resonate at the downfield region of the spectrum, typically between δ 160-170 ppm. The aromatic carbons would appear in their characteristic region of δ 110-150 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163).

Biological Activity: A Foundation for Potent Derivatives

A comprehensive search of scientific literature reveals a significant gap in the quantitative biological data for the unsubstituted this compound. The vast majority of pharmacological studies have focused on its numerous derivatives, which have been shown to exhibit a remarkable range of activities, including:

-

Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial: Antibacterial and antifungal properties have been reported for several analogues.[4][5]

-

Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory effects.[6]

-

Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase.[7][8]

The lack of data on the parent dione suggests that it may possess weak or no significant biological activity itself, but serves as an excellent and synthetically accessible scaffold for the introduction of various functional groups that impart potent and specific pharmacological properties. The logical relationship for the development of these active derivatives is illustrated below.

Caption: Derivatization of the core scaffold to yield biologically active compounds.

Conclusion

The story of this compound is one of a humble beginning that gave rise to a vast and pharmacologically rich family of compounds. While its own discovery is rooted in the classical methods of organic synthesis, its true significance lies in its role as a foundational building block. The initial interest sparked by naturally occurring benzoxazinones has led to extensive synthetic efforts, demonstrating the versatility of this scaffold in medicinal chemistry. Although the parent dione itself appears to be biologically unassuming, it remains a crucial starting point for the design and development of novel therapeutics, underscoring the principle that even the simplest of molecules can be the key to unlocking complex biological functions. Further investigation into the subtle biological effects of the core dione, if any, could provide a valuable baseline for future structure-activity relationship studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivity of Eighteen Novel 2H-1,4-Benzoxazin-3(4H)-one Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2H-1,4-Benzoxazine-2,3(4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the predicted spectroscopic characteristics of 2H-1,4-Benzoxazine-2,3(4H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the scarcity of direct experimental data, this document focuses on predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supplemented by experimental data from the closely related analog, 2H-1,4-Benzoxazin-3(4H)-one, for comparative analysis.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~7.0 - 7.5 | m | 4H | Aromatic C-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | C=O (Amide) |

| ~155 - 165 | C=O (Ester-like) |

| ~140 - 150 | Aromatic C-N |

| ~120 - 140 | Aromatic C-O & C-C |

| ~115 - 125 | Aromatic C-H |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3200 - 3300 | N-H | Stretching |

| ~1750 - 1780 | C=O | Asymmetric Stretching (Ester-like) |

| ~1680 - 1710 | C=O | Symmetric Stretching (Amide) |

| ~1600, ~1480 | C=C | Aromatic Ring Stretching |

| ~1200 - 1300 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 135 | [M - CO]⁺ |

| 107 | [M - 2CO]⁺ |

| 79 | [C₆H₅N]⁺ |

Experimental Spectroscopic Data of Analog: 2H-1,4-Benzoxazin-3(4H)-one

For reference and comparison, the following tables present experimental spectroscopic data for the structurally related compound, 2H-1,4-Benzoxazin-3(4H)-one.

Table 5: Experimental ¹H and ¹³C NMR Data for 2H-1,4-Benzoxazin-3(4H)-one

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | 10.7 (s, 1H, NH), 6.8-7.1 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂) |

| ¹³C | 164.5 (C=O), 143.8 (C-N), 128.5, 123.4, 122.1, 117.2, 115.9 (Ar-C), 67.8 (CH₂) |

Table 6: Experimental Key IR Absorptions for 2H-1,4-Benzoxazin-3(4H)-one

| Wavenumber (cm⁻¹) | Functional Group |

| 3210 | N-H Stretching |

| 1690 | C=O Stretching (Amide) |

| 1220 | C-O Stretching |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The instrument will be calibrated using a standard compound.

-

Fragmentation Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzoxazine derivative.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-Depth Technical Guide to 2H-1,4-Benzoxazine-2,3(4H)-dione: Structure, Nomenclature, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazine ring with two carbonyl groups.[1] This core structure, also known as isatoic anhydride, is a key pharmacophore and a versatile synthetic intermediate in medicinal chemistry and materials science. Its derivatives have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, synthesis, and biological significance of the this compound core, with a particular focus on its interaction with the Nrf2-HO-1 signaling pathway.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a 1,4-oxazine ring. The molecule has a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[1]

Systematic IUPAC Name: this compound

Common Synonyms: Isatoic anhydride

CAS Registry Number: 3597-63-5[1]

The structure incorporates an imide functional group, which makes it amenable to various chemical modifications for the development of new therapeutic agents.[1] It is important to distinguish this compound from its isomer, 2H-1,3-Benzoxazine-2,4(3H)-dione, which has a different arrangement of heteroatoms in the oxazine ring and exhibits distinct physicochemical and biological properties.

Physicochemical Properties

The physicochemical properties of this compound and its common isomer are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | This compound | 2H-1,3-Benzoxazine-2,4(3H)-dione |

| Molecular Formula | C₈H₅NO₃ | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol [1] | 163.13 g/mol [2] |

| Appearance | White to off-white solid[1] | White to off-white solid[2] |

| Melting Point | 173-175 °C (for a related 3(4H)-one derivative) | 228-232 °C[2][3] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in methanol (25 mg/mL for a related 3(4H)-one derivative) | Soluble in DMSO (≥ 40 mg/mL)[2] |

| pKa (predicted) | Weakly acidic due to the N-H group[1] | 9.16 ± 0.20[2] |

Experimental Protocols

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

A general and convenient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of o-aminophenols with chloroacetyl chloride.

Reaction Scheme:

Detailed Protocol:

-

Dissolve o-aminophenol in a suitable organic solvent, such as butanone, in a reaction flask.

-

Add an aqueous solution of a base, like sodium bicarbonate (NaHCO₃), to the flask.

-

Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-1,4-benzoxazin-3(4H)-one derivative.

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical benzoxazine derivative will show characteristic peaks for the aromatic protons in the range of 7-9 ppm. The protons on the oxazine ring will have distinct chemical shifts depending on their chemical environment.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons in the downfield region (160-180 ppm). The aromatic carbons typically appear between 110 and 150 ppm, while the carbons of the oxazine ring will have specific resonances.[5][6][7]

FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the dione (around 1700-1750 cm⁻¹), and C-O-C stretching of the oxazine ring (around 1230 cm⁻¹).[8][9][10]

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11]

Biological Activity and Signaling Pathways

Derivatives of this compound exhibit a broad spectrum of biological activities. A key mechanism underlying their cytoprotective and anti-inflammatory effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.

The Nrf2-HO-1 Signaling Pathway

The Nrf2-HO-1 pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12]

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[13] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1).[14][15]

HO-1 is an inducible enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron (Fe²⁺).[16] Biliverdin is subsequently converted to bilirubin by biliverdin reductase. These products of heme catabolism have potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][16]

Derivatives of this compound are believed to activate this pathway by interacting with Keap1, thereby preventing the degradation of Nrf2 and promoting the expression of HO-1 and other antioxidant enzymes. This mechanism contributes significantly to their observed therapeutic effects.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile chemical nature allows for the synthesis of a wide array of analogues with diverse biological activities. The ability of these compounds to modulate key signaling pathways, such as the Nrf2-HO-1 axis, underscores their importance as potential therapeutic agents for a variety of diseases characterized by oxidative stress and inflammation. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.

References

- 1. Buy this compound | 3597-63-5 [smolecule.com]

- 2. 2037-95-8 CAS MSDS (2H-1,3-Benzoxazine-2,4(3H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Action and Therapeutic Implications of Nrf2/HO-1 in Inflammatory Bowel Disease [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds.

The 2H-1,4-benzoxazine-2,3(4H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have demonstrated significant potential in various therapeutic areas. The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with tailored biological profiles.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to be effective against a variety of cancer cell lines, with some exhibiting potent cytotoxic effects. For instance, a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated notable inhibitory effects against A549 lung cancer cells, with compounds 14b and 14c showing IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively[1]. Another study on 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups at the 7-position identified compounds with significant inhibitory activity against Huh-7 liver cancer cells, with IC50 values for compounds c5 , c14 , c16 , and c18 being 28.48 μM, 32.60 μM, 31.87 μM, and 19.05 μM, respectively[3]. The mechanism of action for their anticancer effects is often attributed to the induction of DNA damage and apoptosis[3]. Some derivatives have also been observed to induce autophagy in cancer cells[1].

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 14b | A549 (Lung) | 7.59 ± 0.31 | [1] |

| 14c | A549 (Lung) | 18.52 ± 0.59 | [1] |

| c5 | Huh-7 (Liver) | 28.48 | [3] |

| c14 | Huh-7 (Liver) | 32.60 | [3] |

| c16 | Huh-7 (Liver) | 31.87 | [3] |

| c18 | Huh-7 (Liver) | 19.05 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. Certain this compound derivatives have shown promising anti-inflammatory properties. A study investigating a series of these derivatives modified with a 1,2,3-triazole moiety found that compounds e2 , e16 , and e20 exhibited the most significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells without notable cytotoxicity[4]. The anti-inflammatory mechanism of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which leads to a reduction in reactive oxygen species (ROS) production and alleviates microglial inflammation[4]. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β[4].

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Target/Cell Line | Activity/IC50 (µM) | Reference |

| e2 | NO Production Inhibition | LPS-induced BV-2 cells | Significant inhibition at 10 µM | [4] |

| e16 | NO Production Inhibition | LPS-induced BV-2 cells | Significant inhibition at 10 µM | [4] |

| e20 | NO Production Inhibition | LPS-induced BV-2 cells | Significant inhibition at 10 µM | [4] |

| Compound 27 | TNF-α Inhibition | - | 7.83 ± 0.95 | [4] |

| Compound 27 | IL-1β Inhibition | - | 15.84 ± 0.82 | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been evaluated for their activity against a range of bacteria and fungi. For example, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and tested against Staphylococcus aureus, Escherichia coli, and Candida albicans[5][6]. Compounds 9 and 10 from this series showed the best activity against Candida albicans[5][6].

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Activity (e.g., MIC) | Reference |

| 9 | Candida albicans | Best activity in the series | [5][6] |

| 10 | Candida albicans | Best activity in the series | [5][6] |

Note: Specific MIC values were not consistently reported in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

A common synthetic route to 2H-1,4-benzoxazine-3(4H)-one derivatives involves the condensation of a substituted 2-aminophenol with a suitable reagent like chloroacetyl chloride, followed by intramolecular cyclization. Further modifications, such as the introduction of a 1,2,3-triazole moiety, can be achieved through multi-step synthesis involving intermediates like 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one.

Caption: General synthetic workflow for 2H-1,4-benzoxazine-3(4H)-one derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite.

-

Cell Culture and Treatment: Culture cells (e.g., BV-2 microglia) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compounds.

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development.

Anticancer Mechanism: Induction of DNA Damage and Apoptosis

Several studies have indicated that the anticancer activity of this compound derivatives is mediated through the induction of DNA damage, which subsequently triggers programmed cell death (apoptosis). The planar structure of some of these compounds may allow them to intercalate with DNA, leading to conformational changes and the activation of DNA damage response pathways. This can ultimately lead to the activation of caspases and the execution of apoptosis. Some derivatives have also been shown to induce autophagy, another form of programmed cell death.

Caption: Proposed anticancer mechanism involving DNA damage and cell death pathways.

Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of certain this compound derivatives are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1. HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. By upregulating HO-1, these benzoxazine derivatives can effectively reduce inflammation.

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the potential of this chemical class. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research in this area.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the benzoxazine core is needed to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Target Identification and Validation: Further studies are required to elucidate the precise molecular targets of these derivatives to better understand their mechanisms of action and to guide the development of more targeted therapies.

This technical guide serves as a foundational resource to stimulate further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2H-1,4-Benzoxazine-2,3(4H)-dione Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazine-2,3(4H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclization of N-substituted 2-aminophenols with oxalyl chloride or diethyl oxalate. Modifications at various positions of the benzoxazine ring and the N-substituent have led to the generation of extensive libraries of derivatives with a wide range of pharmacological properties.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antiplatelet aggregation properties. The following tables summarize the quantitative data for representative derivatives.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a range of human cancer cell lines. Many compounds have shown potent cytotoxic effects, often inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14b | A549 (Lung) | 7.59 ± 0.31 | [1] |

| 14c | A549 (Lung) | 18.52 ± 0.59 | [1] |

| c5 | Huh-7 (Liver) | 28.48 | [2] |

| c14 | Huh-7 (Liver) | 32.60 | [2] |

| c16 | Huh-7 (Liver) | 31.87 | [2] |

| c18 | Huh-7 (Liver) | 19.05 | [2] |

| Compound 16 | MCF-7 (Breast) | 0.30 | [3] |

| Compound 16 | CAMA-1 (Breast) | 0.16 | [3] |

| Compound 16 | SKBR-3 (Breast) | 0.09 | [3] |

| Compound 16 | HCC1954 (Breast) | 0.51 | [3] |

| Compound 5b | MCF-7 (Breast) | 17.08 µg/mL | [2] |

| Compound 5b | HeLa (Cervical) | 15.38 µg/mL | [2] |

Anti-inflammatory Activity

Several derivatives have exhibited significant anti-inflammatory effects, primarily through the modulation of the Nrf2-HO-1 signaling pathway, leading to a reduction in pro-inflammatory mediators.[4]

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | Cell Line | Activity/Endpoint | Result | Reference |

| e2 | NO Production Inhibition | LPS-induced BV-2 | % of LPS control at 10 µM | Significant Reduction | [4] |

| e16 | NO Production Inhibition | LPS-induced BV-2 | % of LPS control at 10 µM | Significant Reduction | [4] |

| e20 | NO Production Inhibition | LPS-induced BV-2 | % of LPS control at 10 µM | Significant Reduction | [4] |

Antifungal Activity

The antifungal properties of these compounds have been investigated against various pathogenic fungi, with some derivatives showing promising efficacy.[5][6]

Table 3: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 5l | Gibberella zeae | 20.06 | [5] |

| 5o | Gibberella zeae | 23.17 | [5] |

| 5q | Pellicularia sasakii | 26.66 | [5] |

| 5r | Phytophthora infestans | 15.37 | [5] |

| 5p | Capsicum wilt | 26.76 | [5] |

Platelet Aggregation Inhibitory Activity

Certain derivatives have been identified as potent inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents.[7]

Table 4: Platelet Aggregation Inhibitory Activity of this compound Derivatives

| Compound ID | Agonist | IC50 (µmol/L) | Reference |

| 7a | ADP | 10.14 | [7] |

| 7b | ADP | 12.35 | [7] |

| 7c | ADP | 15.67 | [7] |

| 7d | ADP | 18.83 | [7] |

| 7e | ADP | 11.21 | [7] |

| 7f | ADP | 13.58 | [7] |

| 7g | ADP | 16.42 | [7] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways.

Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

Many derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. This often involves the modulation of key regulatory proteins.

Caption: Proposed mechanism of anticancer activity via apoptosis and cell cycle arrest.

Anti-inflammatory Mechanism: Nrf2-HO-1 Pathway

The anti-inflammatory properties are often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon stimulation by certain benzoxazine-dione derivatives, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which in turn suppresses inflammatory responses.[4]

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazine-dione derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Procedure for Synthesis of 1,2,3-Triazole-Linked 2H-1,4-Benzoxazin-3(4H)-one Derivatives[2]

-

Synthesis of Terminal Alkyne Intermediate:

-

To a solution of 7-amino-2H-benzo[b][2][8]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), add 3-ethynylbenzoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the terminal alkyne intermediate.

-

-

Click Chemistry for Triazole Formation:

-

To a solution of the terminal alkyne intermediate and a substituted azide in a solvent mixture (e.g., t-BuOH/H₂O), add sodium ascorbate and copper(II) sulfate pentahydrate.

-

Stir the reaction mixture at room temperature for the required duration (e.g., 24 hours).

-

After completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Characterize the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Anticancer Activity: MTT Assay Protocol

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)[4]

-

Cell Culture and Treatment:

-

Seed BV-2 microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Reagent Preparation and Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples based on the standard curve.

-

Antifungal Susceptibility Testing: Broth Microdilution Method[5]

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Inoculate each well with the fungal suspension.

-

Include a drug-free growth control and a sterility control.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Endpoint Determination:

-

Visually or spectrophotometrically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

-

The EC50 value can be determined by measuring the fungal growth at different concentrations and calculating the concentration that inhibits 50% of the growth compared to the control.

-

Platelet Aggregation Assay[7]

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP using PPP if necessary.

-

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a sample of PRP in an aggregometer cuvette with a stir bar.

-

Add the test compound at various concentrations and incubate for a short period.

-

Initiate platelet aggregation by adding an agonist (e.g., ADP).

-

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance indicates platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each compound concentration compared to the control (agonist alone).

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of platelet aggregation.

-

This guide provides a foundational understanding of the medicinal chemistry of this compound derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejppri.eg.net [ejppri.eg.net]

- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemistry and Biology of 2H-1,4-Benzoxazine-2,3(4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazine-2,3(4H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with potent biological activities. This technical guide provides a comprehensive review of the chemistry and biology of this important class of compounds, with a focus on their synthesis, chemical properties, and therapeutic potential, particularly in the areas of oncology and inflammation. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, along with a systematic presentation of quantitative structure-activity relationship data. Furthermore, critical signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₅NO₃. It consists of a benzene ring fused to an oxazine ring, with two carbonyl groups at positions 2 and 3. This dione structure imparts a planar geometry and specific electronic properties that are crucial for its biological interactions. The presence of the N-H group allows for further chemical modifications, making it a versatile building block in organic synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | |

| Molecular Weight | 163.13 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported for the parent dione | |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, chloroform, and dichloromethane. |

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes, most commonly involving the cyclization of an ortho-substituted benzene derivative. A prevalent method involves the condensation of 2-aminophenols with oxalate derivatives.

Experimental Protocol: Synthesis via Condensation of 2-Aminophenol with Diethyl Oxalate

This protocol describes a general procedure for the synthesis of the this compound core.

Materials:

-

2-Aminophenol

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir until a clear solution is obtained.

-

Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, establishing this scaffold as a valuable template for the design of novel therapeutic agents. The primary areas of investigation include anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2H-1,4-benzoxazine-3(4H)-one derivatives against various human cancer cell lines. The mechanism of action often involves the induction of DNA damage, apoptosis, and autophagy.

Quantitative Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 14b | A549 (Lung) | 7.59 ± 0.31 | [1] |

| Derivative 14c | A549 (Lung) | 18.52 ± 0.59 | [1] |

| Derivative c5 | Huh-7 (Liver) | 28.48 | [2] |

| Derivative c14 | Huh-7 (Liver) | 32.60 | [2] |

| Derivative c16 | Huh-7 (Liver) | 31.87 | [2] |

| Derivative c18 | Huh-7 (Liver) | 19.05 | [2] |

| Derivative 5b | MCF-7 (Breast) | 17.08 µg/mL | [2] |

| Derivative 5b | HeLa (Cervical) | 15.38 µg/mL | [2] |

| Derivative 3c | A549 (Lung) | 3.29 | [2] |

| Derivative 12g (EGFR Inhibitor) | Breast Cancer Cell Lines | 0.46 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: EGFR Inhibition

Several 2H-1,4-benzoxazine-3(4H)-one derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. Inhibition of EGFR by these compounds blocks these oncogenic signals.

Anti-inflammatory Activity

Derivatives of this compound have also shown significant anti-inflammatory properties. Their mechanism of action is often linked to the modulation of key inflammatory pathways, such as the Nrf2-HO-1 signaling cascade, and the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Result | Reference |

| Derivative e2 | NO Production Inhibition (LPS-induced BV-2 cells) | Significant reduction | [3] |

| Derivative e16 | NO Production Inhibition (LPS-induced BV-2 cells) | Significant reduction | [3] |

| Derivative e20 | NO Production Inhibition (LPS-induced BV-2 cells) | Significant reduction | [3] |

| Derivative 27 | TNF-α Inhibition | IC₅₀: 7.83 ± 0.95 µM | [3] |

| Derivative 27 | IL-1β Inhibition | IC₅₀: 15.84 ± 0.82 µM | [3] |

| Derivative 6m | IL-1β Secretion Inhibition | IC₅₀: 7.9 ± 1.36 µM | [3] |

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

Cell culture supernatants from treated and untreated cells

-

Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of the cell culture plate.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

-

Add 50 µL of the Griess Reagent to each well containing the supernatant or the standard.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

-

Calculate the percentage of NO production inhibition compared to the control group (e.g., LPS-stimulated cells without the test compound).

Signaling Pathway: Nrf2-HO-1 Activation

The anti-inflammatory effects of some this compound derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon stimulation by these compounds, Nrf2 translocates to the nucleus, where it induces the expression of antioxidant and anti-inflammatory genes, including HO-1.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, with well-defined mechanisms of action involving the modulation of key signaling pathways such as EGFR and Nrf2-HO-1. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, paving the way for the design of next-generation drug candidates with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile heterocyclic system.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The 2H-1,4-Benzoxazine-2,3(4H)-dione Scaffold: A Privileged Core in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazine-2,3(4H)-dione core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Introduction to a Versatile Scaffold

2H-1,4-Benzoxazine-3(4H)-one and its derivatives are important nitrogen and oxygen-containing heterocyclic compounds with broad biological activity and relatively low biological toxicity.[1][2] This scaffold serves as a crucial building block in the design of compounds targeting a variety of biological processes. Notably, derivatives have shown promise as anti-inflammatory, anticancer, and platelet aggregation inhibitors, as well as potential treatments for neurodegenerative and psychiatric disorders.[1][2]

Synthesis of the this compound Core and Its Derivatives

While a plethora of synthetic routes exist for 2H-1,4-benzoxazin-3(4H)-one derivatives, this guide focuses on a general and adaptable approach to constructing this key scaffold.

General Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

A common and effective method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives involves the condensation of an appropriate o-aminophenol with a reactive two-carbon unit, often followed by cyclization. Modifications to both the aminophenol and the coupling partner allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

A representative synthetic pathway is the reaction of an o-aminophenol with chloroacetyl chloride, followed by intramolecular cyclization. Further modifications can be introduced through various reactions, such as Smiles rearrangement, to achieve diverse substitution patterns.[3]

Biological Activities and Therapeutic Potential

The this compound scaffold has been incorporated into a multitude of compounds with diverse and potent biological activities. The following sections detail the key therapeutic areas where this scaffold has shown significant promise.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Anticancer Activity

The rigid, planar nature of the 2H-1,4-benzoxazin-3(4H)-one scaffold makes it an ideal candidate for intercalation into DNA, leading to DNA damage and subsequent apoptosis in cancer cells. Furthermore, derivatives of this scaffold have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Platelet Aggregation Inhibition

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been identified as inhibitors of adenosine diphosphate (ADP)-induced platelet aggregation.[3] This activity suggests their potential as antithrombotic agents.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2H-1,4-benzoxazin-3(4H)-one derivatives from various studies.

Table 1: Anti-inflammatory Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| e2 | NO Production | BV-2 | 10.32 | [2] |

| e16 | NO Production | BV-2 | 8.76 | [2] |

| e20 | NO Production | BV-2 | 9.15 | [2] |

Table 2: Anticancer Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 7f | PI3Kα | HCT-116 | 0.89 | |

| Compound 12g | EGFR | Breast Cancer | 0.46 | |

| Compound c5 | Cytotoxicity | Huh-7 | 28.48 | |

| Compound c18 | Cytotoxicity | Huh-7 | 19.05 |

Table 3: Platelet Aggregation Inhibitory Activity of 2H-1,4-Benzoxazine-3(4H)-one Derivatives

| Compound | Agonist | IC50 (µmol/L) | Reference |